

The DIANA fMRI Technique: A Comparative Guide Amidst a Replicability Crisis

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For researchers, scientists, and drug development professionals, the allure of a functional magnetic resonance imaging (fMRI) technique capable of directly measuring neural activity in milliseconds was immense. The proposed "Direct Imaging of Neuronal Activity" (**DIANA**) method promised to be a revolutionary tool, offering a significant leap beyond conventional Blood-Oxygen-Level-Dependent (BOLD) fMRI, which measures the much slower vascular response to neuronal firing. However, the initial excitement surrounding **DIANA** has been supplanted by a significant replicability crisis, culminating in the retraction of the original 2022 Science paper. This guide provides an objective comparison of the **DIANA** technique, its proposed advantages, the subsequent validation studies, and its standing relative to established fMRI methods.

Executive Summary

Initially presented as a breakthrough, the **DIANA** fMRI technique claimed to detect neural activity with millisecond temporal resolution, a feat that would have transformed neuroscience research.[1][2] However, independent attempts to replicate these findings have been unsuccessful.[1][3][4] Two separate research groups, publishing in Science Advances in March 2024, reported their failure to reproduce the **DIANA** signal.[4] These studies suggest that the original findings may have been the result of experimental artifacts and data selection bias.[1] [5] The controversy reached a critical point in September 2025 with the retraction of the original paper, with the authors acknowledging that artifacts contributed to the signal.[6] This guide will detail the proposed **DIANA** methodology, the findings of the replication studies, and a comparison with conventional fMRI techniques in light of these recent developments.



Performance Comparison: DIANA vs. Conventional BOLD fMRI

The primary appeal of **DIANA** was its potential to overcome the inherent limitations of BOLD fMRI. The following table summarizes the proposed capabilities of **DIANA** against the established performance of conventional BOLD fMRI.

Feature	DIANA fMRI (Originally Proposed)	Conventional BOLD fMRI
Signal Source	Direct neuronal activity (e.g., changes in membrane potential)[2]	Blood oxygenation level changes (hemodynamic response)[7][8]
Temporal Resolution	Milliseconds[2][4]	Seconds[1]
Spatial Resolution	High (e.g., 0.22 x 0.22 x 1 mm ³)[5]	Variable, typically in the range of 1-3 mm ³
Directness of Measurement	Direct[1]	Indirect[7]
Replicability	Not replicated by independent labs; original paper retracted[3] [4][6]	Highly replicable and widely used

Experimental Protocols: A Tale of Two Methodologies

The discrepancy in outcomes between the original **DIANA** study and subsequent replication attempts highlights the critical importance of methodological details.

Original DIANA Protocol (Park et al., Science, 2022)

The original study utilized a specific fMRI pulse sequence and experimental paradigm to purportedly isolate the direct signal from neuronal activity.

Subjects: Anesthetized mice.[4]



- Stimulation: Electrical stimulation of the whisker pads.[4]
- fMRI Sequence: A shuffled line-scanning k-t pulse sequence with a very short repetition time (TR) and echo time (TE) (e.g., TR/TE of 5/2 ms).[5] This rapid acquisition was intended to capture the fast neuronal signals while suppressing the slower BOLD effect.[1]
- Data Acquisition: Data was collected from one line of k-space at a time, with the process repeated for each line following a stimulus. This "stitching together" of data from multiple stimuli was designed to build a high-temporal-resolution image of a brain slice.[1]
- Key Claim: The appearance of a signal peak in the somatosensory cortex approximately 25 milliseconds after each electrical shock, purportedly representing direct neuronal firing.[4]

Replication Attempt Protocol (e.g., Kim et al., Science Advances, 2024)

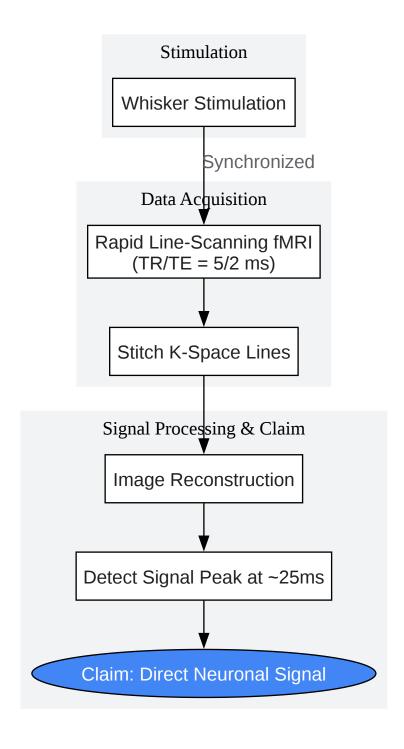
Independent researchers aimed to meticulously replicate the original protocol to validate the findings.

- Subjects: Anesthetized mice.[3]
- Stimulation: Whisker stimulation, similar to the original study.[3]
- fMRI Sequence: Utilized the identical pulse sequence and parameters as reported in the original paper.[9] Some replication attempts used even higher magnetic field strengths to potentially improve signal-to-noise ratios.[5][9]
- Data Analysis: A key focus of the replication studies was the rigorous analysis of the data, including the impact of averaging a large number of trials and the criteria for excluding data. [3][10]
- Key Finding: No DIANA-like signal was observed when a large number of trials were
 averaged.[3][10] Spurious peaks resembling the DIANA signal could be generated when a
 small number of trials were used or when data was selectively excluded.[1][3] One
 replication study identified that an electrical pulse intended to synchronize the scanner and
 the stimulus inadvertently shifted data collection, creating an artifact.[6]



Visualizing the DIANA Controversy

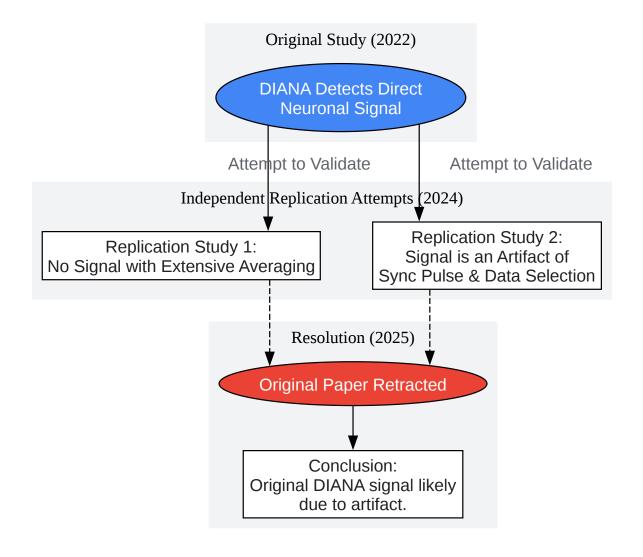
The following diagrams illustrate the conceptual workflow of the proposed **DIANA** technique and the logical flow of the replication crisis.



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Fig. 1: Proposed workflow of the **DIANA** fMRI technique.



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Fig. 2: Logical flow of the DIANA fMRI replicability crisis.

Conclusion

The story of **DIANA** fMRI serves as a critical case study in the importance of reproducibility in scientific research. While the promise of a technique that could directly image neuronal activity remains a "holy grail" for neuroscience, the **DIANA** method, as originally described, has been shown to be not reproducible and its foundational paper has been retracted.[4][6] Researchers and drug development professionals should be aware of this history when evaluating novel



neuroimaging techniques. The established reliability of conventional BOLD fMRI, despite its limitations in temporal resolution and indirect nature of measurement, currently makes it the more robust and validated method for functional brain imaging. The pursuit of direct neuronal imaging will undoubtedly continue, but the **DIANA** episode underscores the rigorous validation required before a new technique can be widely adopted.

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